molecular formula C13H17NO B2917645 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 51035-27-9

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B2917645
CAS No.: 51035-27-9
M. Wt: 203.285
InChI Key: KRUCENDXMOILSL-UHFFFAOYSA-N
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Description

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C13H17NO. It is a derivative of dihydroquinoline and is characterized by the presence of a methoxy group at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation and recrystallization processes to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances its reactivity, allowing it to participate in various chemical pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

8-methoxy-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUCENDXMOILSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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